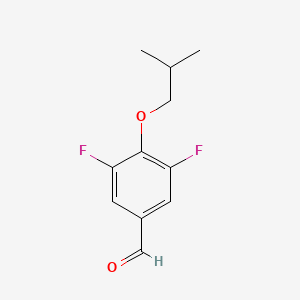

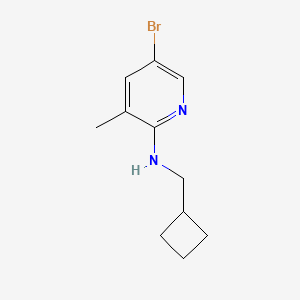

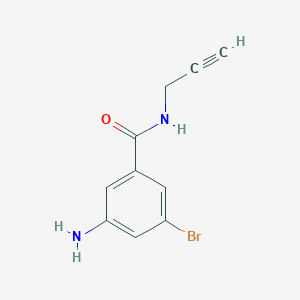

![molecular formula C6H4Cl2N2S B1407034 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine CAS No. 74901-61-4](/img/structure/B1407034.png)

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine

説明

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is a compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their wide range of pharmacological effects .

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives, including this compound, can be synthesized using various methods . For instance, one study designed and synthesized 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents .Molecular Structure Analysis

The molecular structure of this compound is related to its pharmacological properties. The compound is a derivative of thieno[2,3-d]pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various mechanisms. For instance, one study suggested a mechanism involving a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring .科学的研究の応用

Radioprotective and Antitumor Activity

2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine derivatives have shown potential in radioprotective and antitumor activities. A study highlighted the synthesis of various novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, which exhibited promising radioprotective and antitumor effects (Alqasoumi et al., 2009).

Antimalarial Effects

Fused 2,4-diaminothieno[2,3-d]pyrimidines have been synthesized and evaluated for their antimalarial effects. Some compounds in this category demonstrated strong inhibitory effects against various bacterial strains and showed antimalarial activity against Plasmodium berghei in mice and P. falciparum in vitro (Elslager et al., 1972).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity toward fungi, bacteria, and inflammation (Tolba et al., 2018).

Inhibition of Dihydrofolate Reductase

Some 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates have been synthesized as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, showing significant potential in this area (Rosowsky et al., 1997).

Antifolate Inhibitors of Purine Biosynthesis

A series of thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and antitumor agents, with some compounds exhibiting potent growth inhibition of human tumor cells (Deng et al., 2009).

Azolothienopyrimidines and Thienothiazolopyrimidines Synthesis

Synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring has been explored for producing biologically active compounds, showing activities such as inhibition of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar et al., 2006).

Mitotic Arrest in Cancer Cells

Halogenated thieno[3,2-d]pyrimidines, including 2,4-dichloro variants, have shown to induce mitotic arrest in aggressive, metastatic breast cancer MDA-MB-231 cells, indicating their potential in cancer therapy (Ross et al., 2015).

Microwave-based Synthesis of Thienopyrimidine Bioisosteres

Novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines, synthesized using microwave irradiation, have been explored for their potential applications in medicinal chemistry (Phoujdar et al., 2008).

Dihydrofolate Reductase Inhibitory Activity

2,4-Diaminothieno[2,3-d]pyrimidines with substituted aryl groups have been studied as inhibitors of dihydrofolate reductase from various sources, showing potent inhibitory effects (Donkor et al., 2003).

Synthesis Techniques

Advancements in synthesis techniques of 2,4-dichloro-thieno[3,2-d]pyrimidine have been developed, improving yields and purity, which is significant for pharmaceutical research (Dong et al., 2012).

作用機序

Target of Action

It’s worth noting that pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

It’s known that the dimroth rearrangement plays a crucial role in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Biochemical Pathways

It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Action Environment

It’s known that numerous factors affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

将来の方向性

特性

IUPAC Name |

2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBDPQUUPYZMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

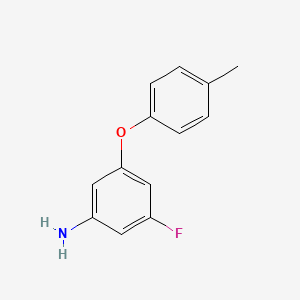

![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)